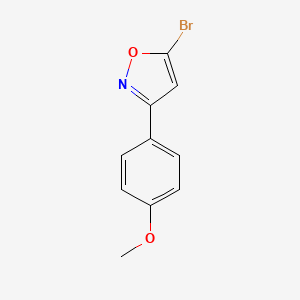

5-Bromo-3-(4-methoxyphenyl)-1,2-oxazole

CAS No.: 51726-00-2

Cat. No.: VC2931977

Molecular Formula: C10H8BrNO2

Molecular Weight: 254.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51726-00-2 |

|---|---|

| Molecular Formula | C10H8BrNO2 |

| Molecular Weight | 254.08 g/mol |

| IUPAC Name | 5-bromo-3-(4-methoxyphenyl)-1,2-oxazole |

| Standard InChI | InChI=1S/C10H8BrNO2/c1-13-8-4-2-7(3-5-8)9-6-10(11)14-12-9/h2-6H,1H3 |

| Standard InChI Key | JSULHMMHELCHGR-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2=NOC(=C2)Br |

| Canonical SMILES | COC1=CC=C(C=C1)C2=NOC(=C2)Br |

Introduction

Structural Characteristics and Physical Properties

5-Bromo-3-(4-methoxyphenyl)-1,2-oxazole is characterized by a five-membered oxazole ring with bromine substitution at the 5-position and a 4-methoxyphenyl group at the 3-position. The compound exhibits specific physical and chemical properties that contribute to its reactivity and potential applications.

Basic Properties and Identification

The basic physicochemical properties of 5-Bromo-3-(4-methoxyphenyl)-1,2-oxazole are summarized in Table 1.

| Parameter | Value |

|---|---|

| CAS Number | 51726-00-2 |

| Molecular Formula | C₁₀H₈BrNO₂ |

| Molecular Weight | 254.08 g/mol |

| IUPAC Name | 5-bromo-3-(4-methoxyphenyl)-1,2-oxazole |

| Standard InChI | InChI=1S/C10H8BrNO2/c1-13-8-4-2-7(3-5-8)9-6-10(11)14-12-9/h2-6H,1H3 |

| Standard InChIKey | JSULHMMHELCHGR-UHFFFAO |

The compound features an oxazole ring with oxygen at position 1 and nitrogen at position 2, creating the 1,2-oxazole configuration. The bromine atom at position 5 and the methoxyphenyl group at position 3 contribute to the compound's specific chemical behavior and potential biological activities.

Structural Features and Configuration

The oxazole ring in this compound contains an oxygen atom adjacent to a nitrogen atom, forming a five-membered heterocyclic structure with aromatic properties. The 4-methoxyphenyl substituent at position 3 introduces an electron-donating group that influences the electron density distribution within the molecule. Simultaneously, the bromine at position 5 serves as an electron-withdrawing substituent that can affect the compound's reactivity profile and potentially facilitate further derivatization through various coupling reactions.

Synthesis Methodologies

Various synthetic approaches can be employed to prepare 5-Bromo-3-(4-methoxyphenyl)-1,2-oxazole, drawing from established oxazole synthesis methodologies with specific modifications to introduce the required substituents.

Conventional Synthesis Methods

Several conventional methods for oxazole synthesis can be adapted for the preparation of 5-Bromo-3-(4-methoxyphenyl)-1,2-oxazole:

-

Robinson-Gabriel Synthesis: This classical approach involves the cyclization of α-acylamino ketones under dehydrating conditions. For 5-Bromo-3-(4-methoxyphenyl)-1,2-oxazole, appropriate precursors with the methoxyphenyl group would be utilized, followed by selective bromination at the 5-position .

-

Fischer Oxazole Synthesis: This method involves the reaction of α-acylaminoketones with dehydrating agents to form the oxazole ring system .

-

Van Leusen Synthesis: Utilizing tosylmethyl isocyanide (TosMIC) as a key reagent to react with suitable aldehydes to form the oxazole structure .

-

Bredereck Reaction: This approach uses α-acylamino ketones and orthoesters to construct the oxazole ring .

Recent Synthetic Approaches

Modern synthetic methodologies for preparing brominated oxazole derivatives have employed more efficient and selective approaches:

-

Selective Bromination: Starting from 3-(4-methoxyphenyl)-1,2-oxazole, selective bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform or acetic acid .

-

Copper-Catalyzed Reactions: Recent developments in copper-catalyzed reactions have facilitated the synthesis of various oxazole derivatives, potentially applicable to our target compound .

-

Green Synthesis Methods: Environmentally friendly approaches using microwave irradiation or solvent-free conditions have been reported for related oxazole compounds, potentially adaptable for 5-Bromo-3-(4-methoxyphenyl)-1,2-oxazole synthesis .

A specific approach could involve the reaction of appropriate precursors like 4-methoxybenzoyl chloride with suitable reagents to form the oxazole ring, followed by selective bromination at the 5-position using NBS .

Research Applications and Future Directions

Current research involving 5-Bromo-3-(4-methoxyphenyl)-1,2-oxazole and related compounds suggests several promising applications and future research directions.

Medicinal Chemistry Applications

The compound's structural features make it a potential candidate for various medicinal chemistry applications:

-

Scaffold for Drug Development: The 5-Bromo-3-(4-methoxyphenyl)-1,2-oxazole structure can serve as a valuable scaffold for developing new therapeutic agents. The bromine substituent provides a reactive site for further modification through coupling reactions, enabling the creation of diverse chemical libraries for biological screening.

-

Structure-Activity Relationship Studies: The compound can be utilized in systematic structure-activity relationship (SAR) studies to understand how specific structural modifications influence biological activity, potentially leading to the development of more potent and selective therapeutic agents .

-

Probe Compound: Due to its specific structural features, 5-Bromo-3-(4-methoxyphenyl)-1,2-oxazole could serve as a chemical probe for investigating biological pathways and identifying potential therapeutic targets.

Chemical and Material Sciences Applications

Beyond medicinal chemistry, the compound has potential applications in other scientific domains:

-

Synthetic Building Block: The bromine substituent makes 5-Bromo-3-(4-methoxyphenyl)-1,2-oxazole a valuable synthetic intermediate for constructing more complex molecular structures through various coupling reactions, such as Suzuki, Stille, or Sonogashira couplings .

-

Material Science: Heterocyclic compounds with specific electronic properties have applications in material science, including the development of organic electronic materials, sensors, and photovoltaic devices. The specific electronic characteristics of 5-Bromo-3-(4-methoxyphenyl)-1,2-oxazole could be explored for such applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume